

Application Notes and Protocols for ATTO 590 NHS Ester Protein Labeling

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Compound of Interest

Compound Name: ATTO 590

Cat. No.: B1261490

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with **ATTO 590** NHS ester, a bright and photostable fluorescent dye. These guidelines are intended for researchers in life sciences, including those involved in drug development, who require fluorescently labeled proteins for various applications such as fluorescence microscopy, flow cytometry, and immunoassays.

Introduction

ATTO 590 is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] The N-hydroxysuccinimide (NHS) ester functional group of **ATTO 590** readily reacts with primary amino groups (-NH₂) on proteins, such as the side chain of lysine residues or the N-terminus, to form a stable amide bond.[3] This process, known as amine labeling, is a common and effective method for fluorescently conjugating proteins.[4][5] The resulting **ATTO 590**-labeled proteins can be used in a wide array of applications, including single-molecule detection and high-resolution microscopy.[1]

Key Specifications of ATTO 590

Property	Value	Reference
Molecular Weight (MW)	788 g/mol	[1]
Excitation Maximum (λ_{abs})	593 nm	[1]
Emission Maximum (λ_{fl})	622 nm	[1]
Molar Absorptivity (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[1]
Fluorescence Quantum Yield (η_{fl})	80%	[1]
Fluorescence Lifetime (τ_{fl})	3.7 ns	[1]
Correction Factor (CF280)	0.43	[1]

Experimental Protocols

Materials Required

- Protein of interest
- ATTO 590** NHS ester
- Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3. Alternatively, a mixture of 20 parts PBS (pH 7.4) and 1 part 0.2 M sodium bicarbonate (pH 9.0) can be used.[3]
- Purification/Gel Filtration Column (e.g., Sephadex G-25)[3]
- Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[1][3]

Protein Preparation

- Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[1][5] Labeling efficiency may decrease at concentrations below 2 mg/mL.[1][5]
- Ensure the protein solution is free of amine-containing substances like Tris, glycine, or ammonium salts, as these will compete with the protein for reaction with the NHS ester.[1][3]

- If the protein is in an incompatible buffer (e.g., Tris), perform buffer exchange into the labeling buffer via dialysis or a desalting column.[\[1\]](#)[\[3\]](#)

Dye Preparation

- Immediately before use, prepare a stock solution of **ATTO 590** NHS ester.[\[1\]](#)
- Dissolve the **ATTO 590** NHS ester in amine-free, anhydrous DMF or DMSO to a concentration of 2-10 mg/mL.[\[1\]](#)[\[5\]](#) For example, dissolve 1 mg of **ATTO 590** NHS ester in 100 μ L to 500 μ L of solvent.[\[1\]](#)[\[5\]](#)
- Vortex the solution until the dye is completely dissolved.[\[5\]](#)

Labeling Reaction

The optimal dye-to-protein molar ratio can vary depending on the protein and its number of accessible primary amines. A trial with different ratios is recommended for initial experiments.

[\[1\]](#)

Parameter	Recommended Range	Notes
Protein Concentration	2 - 10 mg/mL	Higher concentrations generally improve labeling efficiency.[1][5]
Labeling Buffer pH	8.0 - 9.0	A pH of 8.3 is a good compromise to ensure amine groups are deprotonated and reactive while minimizing NHS ester hydrolysis.[1][3][5]
Dye:Protein Molar Ratio	2:1 to 3:1	A 2-fold molar excess of dye is often a good starting point for antibodies.[1] For a desired degree of labeling (DOL) of 2-3, a 3-fold molar excess may be used.[3]
Reaction Time	30 - 60 minutes	In many cases, the reaction is complete within 5-10 minutes.[3]
Temperature	Room Temperature	

- While gently stirring or shaking, add the calculated amount of the **ATTO 590** NHS ester stock solution to the protein solution.[3]
- Incubate the reaction mixture at room temperature for 30 to 60 minutes, protected from light.[1][5] Constant or repeated stirring is recommended.[1]

Purification of the Labeled Protein

Purification is necessary to remove unconjugated (free) dye.[3] Gel filtration chromatography is a commonly used method.[3][5]

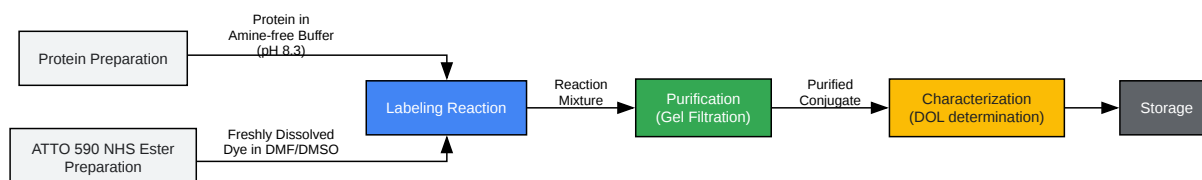
- Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).[1][3]
- Apply the reaction mixture to the top of the column.

- Elute the protein-dye conjugate with the equilibration buffer.
- The first colored, fluorescent band to elute is the labeled protein.[1][3] A second, slower-moving band corresponds to the free dye.[1][3]
- Collect the fractions containing the labeled protein.
- To prevent denaturation, a stabilizer such as bovine serum albumin (BSA) can be added to the purified conjugate.[3]

Storage

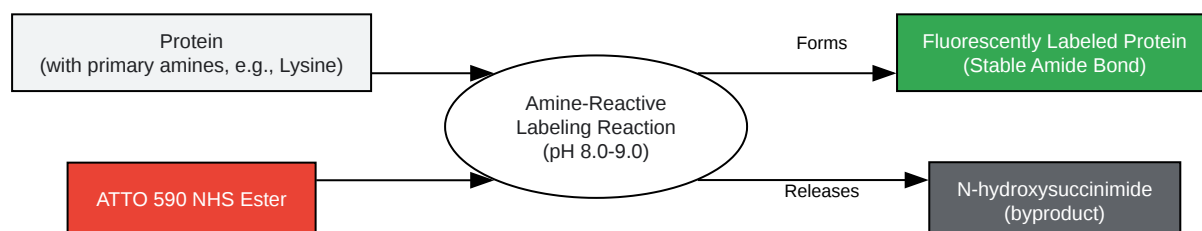
Store the labeled protein under the same conditions as the unlabeled protein, protected from light.[4][5] For long-term storage, it is recommended to divide the conjugate into small aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][5]

Diagrams



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Caption: Experimental workflow for protein labeling with **ATTO 590** NHS ester.



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Caption: Reaction mechanism of **ATTO 590** NHS ester with a protein.

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